(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone
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Overview
Description
(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone is a complex organic compound that features a unique combination of functional groups, including a fluorobenzo[d]thiazole moiety, an azetidine ring, and an isopropylsulfonyl phenyl group
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Biochemical Pathways
Thiazole derivatives have been associated with the inhibition of the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes, respectively .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone typically involves multiple steps, starting with the preparation of the fluorobenzo[d]thiazole intermediate. This intermediate can be synthesized through a Friedel-Crafts alkylation reaction catalyzed by methyltrifluoromethanesulfonate (MeOTf), which offers a green and atom-economic alternative for the synthesis of alkylated heterocycles .
The next step involves the formation of the azetidine ring, which can be achieved through a cyclization reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or amines.
Scientific Research Applications
(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- tert-Butylamine
- 4-Chloromethcathinone
Uniqueness
Compared to these similar compounds, (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzo[d]thiazole moiety, in particular, may enhance its potential as a bioactive molecule, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(4-propan-2-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S2/c1-12(2)29(25,26)15-8-6-13(7-9-15)19(24)23-10-14(11-23)27-20-22-18-16(21)4-3-5-17(18)28-20/h3-9,12,14H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGYASLDVBLCEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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